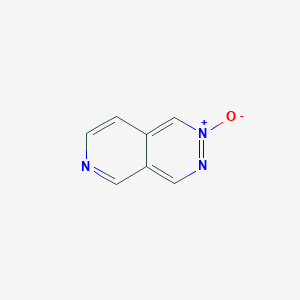![molecular formula C13H15NO B069124 spiro[indene-1,4'-piperidin]-3(2H)-one CAS No. 180465-55-8](/img/structure/B69124.png)
spiro[indene-1,4'-piperidin]-3(2H)-one
Overview
Description
Spiro[indene-1,4'-piperidin]-3(2H)-one is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Spiro compounds, including spiro[indene-1,4'-piperidin]-3(2H)-one derivatives, are explored for their unique chemical properties and synthetic applications. Studies have demonstrated innovative syntheses of spiro compounds, highlighting their potential in creating biologically active substances. For instance, the multi-component, 1,3-dipolar cycloaddition reactions offer a method for chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, showcasing the versatility of these compounds in synthetic organic chemistry (Rajesh, Perumal, & Bala, 2012). Additionally, the intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, catalyzed by guanidinium hypoiodite, highlights the potential for constructing spiro-coupling products, contributing to the synthesis of complex molecular architectures (Sugimoto et al., 2023).
Biological Activity and Therapeutic Potential
The biological activities of this compound derivatives are a significant area of interest. Research has identified these compounds as potent ligands for sigma receptors, which are implicated in several neurological and psychiatric disorders. For example, studies on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] revealed their high affinity and selectivity for sigma(1) receptors, suggesting their potential in developing treatments for diseases associated with these receptors (Maier & Wünsch, 2002).
Advancements in Medicinal Chemistry
The development of selective estrogen receptor modulators (SERMs) represents another application of spiro compounds in medicinal chemistry. Research has identified the 4-(4-alkylpiperazin-1-yl)phenyl group as functionally equivalent to widely used basic side chains in SERMs, underscoring the adaptability of this compound derivatives in designing drugs with specific receptor activity (Watanabe et al., 2003).
Future Directions
The future directions for research on spiro[indene-1,4’-piperidin]-3(2H)-one are promising. Its unique molecular structure and potential applications in various fields of chemistry suggest that it could be a valuable subject for future research . Further studies could explore its synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in more detail.
Mechanism of Action
Target of Action
Spiro[indene-1,4’-piperidin]-3(2H)-one is a potent and selective non-peptide human Somatostatin Receptor Subtype 2 (sst2) agonist . The sst2 receptor plays a crucial role in the regulation of endocrine and nervous system functions.
Mode of Action
The compound interacts with the sst2 receptor, triggering a series of biochemical reactions. It binds to the receptor with an IC50 value of 84nM , indicating a strong affinity. This interaction results in changes in cellular processes, including the inhibition of hormone secretion and modulation of neurotransmission .
Biochemical Pathways
Upon binding to the sst2 receptor, spiro[indene-1,4’-piperidin]-3(2H)-one influences several biochemical pathways. These pathways are primarily related to the regulation of endocrine and nervous system functions . The exact downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.
Result of Action
The molecular and cellular effects of spiro[indene-1,4’-piperidin]-3(2H)-one’s action are primarily related to its role as an sst2 agonist. It can inhibit hormone secretion and modulate neurotransmission . The compound’s potent inhibitory activity against [β-Ala 8]-NKA(4-10)-induced bronchoconstriction in guinea pigs further illustrates its biological effects .
Properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPSRVEBGIYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594128 | |
| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-55-8 | |
| Record name | Spiro[1H-indene-1,4′-piperidin]-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180465-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
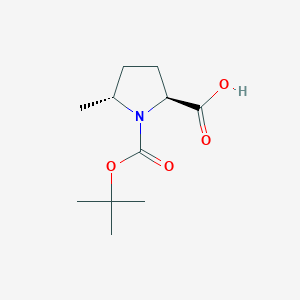
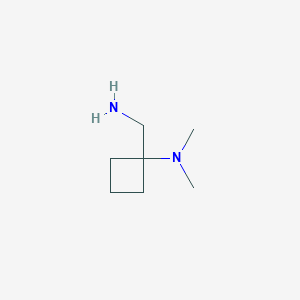

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)


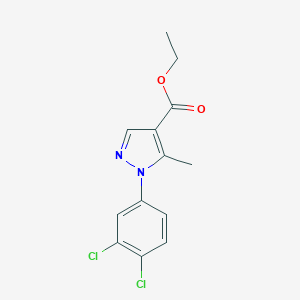
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
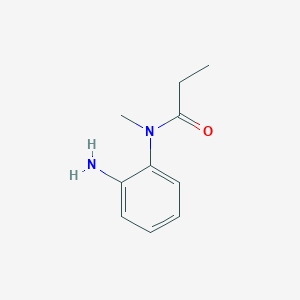
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
